molecular formula C10H14N4O B7781446 N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine

N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine

Cat. No.: B7781446
M. Wt: 206.24 g/mol
InChI Key: GJFQGIDAXKOEEB-UHFFFAOYSA-N
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Description

N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. These compounds are known for their diverse pharmacological activities, including potential anticancer properties. The structure of this compound features a benzene ring fused with an oxadiazole ring, and it has two ethyl groups attached to the nitrogen atoms.

Preparation Methods

The synthesis of N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine exerts its effects involves interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit hypoxia-inducing factor-1 (HIF-1), a key factor in tumor growth and survival . By targeting HIF-1, the compound can potentially disrupt the hypoxic environment that supports tumor progression.

Comparison with Similar Compounds

N5,N5-diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine can be compared with other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of ethyl groups, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-N,5-N-diethyl-2,1,3-benzoxadiazole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-3-14(4-2)8-6-5-7-10(9(8)11)13-15-12-7/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFQGIDAXKOEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=NON=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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